8-(Bromomethyl)-5-fluoroquinoline
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Overview
Description
The compound "8-(Bromomethyl)-5-fluoroquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromomethyl group and a fluoro substituent on the quinoline ring system suggests that this compound could be of interest in various chemical reactions and potentially in the development of pharmaceuticals, given the biological activity often associated with halogenated quinolines .
Synthesis Analysis
The synthesis of halogenated quinolines, such as "8-(Bromomethyl)-5-fluoroquinoline," can be achieved through various methods. For instance, bromination with N-bromosuccinimide can introduce a bromomethyl group into the quinoline ring system, as demonstrated in the synthesis of 5-halo-8-(bromomethyl)quinolines . Additionally, the synthesis of fluoroquinolines can involve starting materials like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, which can be resolved into optically active forms, indicating the potential for enantioselective synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their chemical and biological properties. For example, the introduction of a bromine atom can lead to a distorted orientation of substituent groups due to steric hindrance, which can be a key factor for the biological activity of the compound . The crystal structure of a related compound, 7-bromoquinolin-8-ol, has shown intermolecular and weak intramolecular hydrogen bonds, which can affect the compound's solid-state packing .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The presence of a bromomethyl group can make "8-(Bromomethyl)-5-fluoroquinoline" a suitable candidate for further functionalization through nucleophilic substitution reactions. The reactivity of the fluoro group can also be exploited in different chemical transformations, potentially leading to the formation of new C-F bonds or its replacement with other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of "8-(Bromomethyl)-5-fluoroquinoline" would be influenced by the presence of the bromomethyl and fluoro groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the ability to absorb light and fluorescence behavior, can also be altered by the substitution pattern on the quinoline core, as seen in the case of 8-hydroxyquinoline derivatives .
Scientific Research Applications
Telescoping Process in Drug Synthesis
Nishimura and Saitoh (2016) discussed the improvement of the synthesis route for a key intermediate in drug discoveries, highlighting the efficiency of introducing a telescoping process. This method reduced isolation processes and increased the yield, demonstrating the compound's role in accelerating medicinal chemistry laboratories' supply chains (Nishimura & Saitoh, 2016).
Antibacterial Activities and Synthesis of Quinoline Derivatives
Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, starting from a compound similar in structure to 8-(Bromomethyl)-5-fluoroquinoline. They reported significant broad antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of these derivatives in developing new antibacterial agents (Abdel‐Wadood et al., 2014).
Fluorescence and Photophysical Properties
Park et al. (2016) and Roshan et al. (2018) both delved into the photophysical properties of hydroxyquinoline derivatives, with the former studying the ultraweak fluorescence of 8-Hydroxyquinoline in water and its implications for metal ion detection. The latter researched the application of 8-Hydroxyquinoline as a fluorescent indicator for detecting corrosion in epoxy-coated steel, showcasing the compound's utility in material science and sensor technology (Park et al., 2016); (Roshan et al., 2018).
Synthesis and Application in Metal Complexes
Enders, Kohl, and Pritzkow (2001) detailed the synthesis of (8-quinolyl)cyclopentadienyl metal complexes, demonstrating the ligand's coordination behavior and potential applications in organometallic chemistry. This study points to the role of quinoline derivatives in developing novel metal complexes with potential applications ranging from catalysis to materials science (Enders, Kohl, & Pritzkow, 2001).
Future Directions
properties
IUPAC Name |
8-(bromomethyl)-5-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGHXPXMQHCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522380 |
Source
|
Record name | 8-(Bromomethyl)-5-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-5-fluoroquinoline | |
CAS RN |
88474-21-9 |
Source
|
Record name | 8-(Bromomethyl)-5-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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